molecular formula C18H21N3O3S B4183673 {4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE

{4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE

Cat. No.: B4183673
M. Wt: 359.4 g/mol
InChI Key: HWYCEKZBTOIHGD-UHFFFAOYSA-N
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Description

{4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a 4-ethylphenylsulfonyl group and a 3-pyridinylcarbonyl group

Mechanism of Action

Target of Action

Similar compounds have been shown to interact withCoagulation factor X . This protein plays a critical role in the coagulation cascade, which is a complex process that leads to the formation of a blood clot.

Biochemical Pathways

Given the potential target, it could be inferred that the compound may influence thecoagulation cascade .

Result of Action

Based on the potential target, it could be inferred that the compound may influence blood coagulation processes .

Preparation Methods

The synthesis of {4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the 4-ethylphenylsulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the 3-pyridinylcarbonyl group: This can be done through acylation reactions using pyridine derivatives.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

{4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

{4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar compounds to {4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE include:

  • 1-[(4-ethylphenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine
  • 1-[(4-ethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-2-15-5-7-17(8-6-15)25(23,24)21-12-10-20(11-13-21)18(22)16-4-3-9-19-14-16/h3-9,14H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYCEKZBTOIHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196974
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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